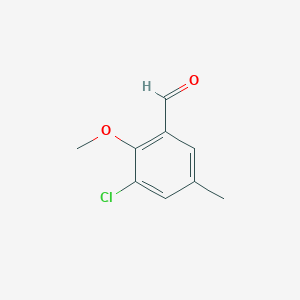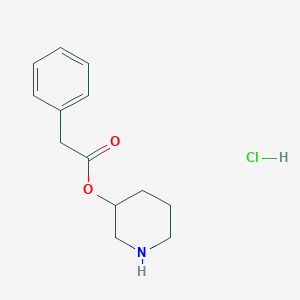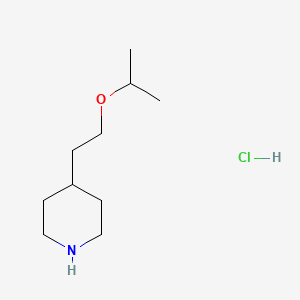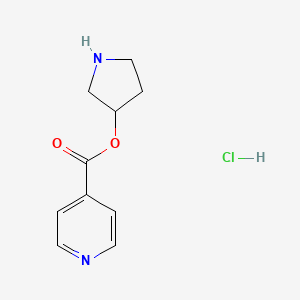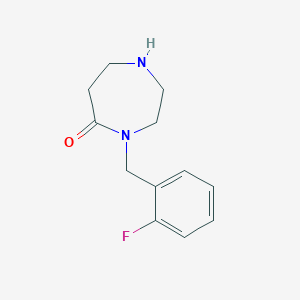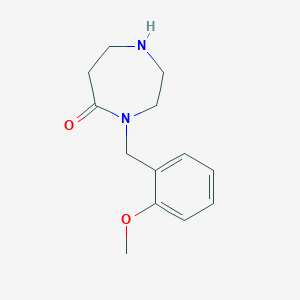![molecular formula C6H13NO2 B1394810 [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 1446409-57-9](/img/structure/B1394810.png)
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol
概要
説明
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is commonly used in drug discovery and chemical biology.
準備方法
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol involves the reaction between pyrrolidine and formaldehyde using hydrochloric acid as a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
科学的研究の応用
Chemistry: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is used as a synthetic intermediate in the preparation of more complex molecules. It is valuable in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound has shown potential in enhancing insulin secretion and improving glucose tolerance in mice models, making it a candidate for the treatment of type 2 diabetes. It also exhibits anti-inflammatory and anti-cancer properties in preclinical studies.
Medicine: The compound’s ability to modulate biological pathways makes it a promising candidate for drug development. Its derivatives are being explored for their therapeutic potential in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets and pathways. For instance, it enhances insulin secretion by modulating the activity of pancreatic beta cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. The compound’s anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells.
類似化合物との比較
Pyrrolidine: A simple cyclic amine with similar structural features.
Piperidine: Another six-membered heterocycle with one nitrogen atom.
Morpholine: A heterocyclic amine with both nitrogen and oxygen atoms in the ring.
Uniqueness: [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol is unique due to its dual hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERAZQFEFFXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


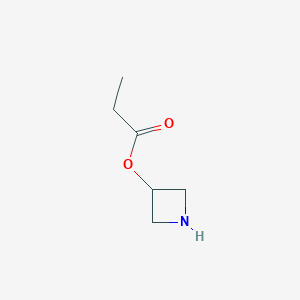
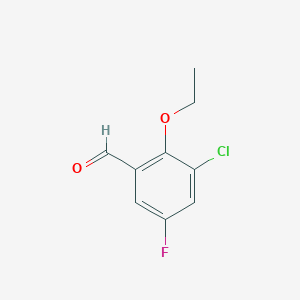

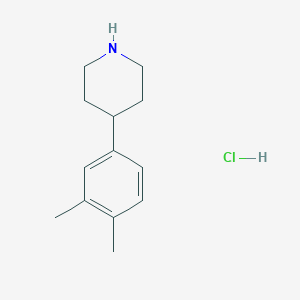
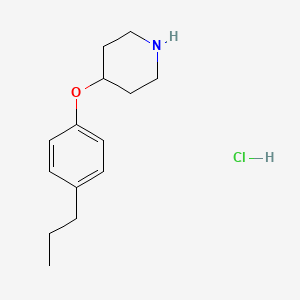
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
